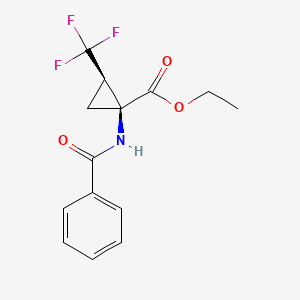

Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate

Description

Structural Identity and IUPAC Nomenclature

This compound possesses the molecular formula C₁₄H₁₄F₃NO₃ and a molecular weight of 301.26 g/mol. The compound is identified by the Chemical Abstracts Service (CAS) registry number 1068146-77-9, which provides a unique identifier for this specific stereoisomer in chemical databases. The systematic IUPAC nomenclature precisely describes the spatial arrangement of substituents around the cyclopropane ring, with the (1S,2R) designation indicating the absolute configuration at the two stereocenters.

The structural architecture of this molecule consists of several key components arranged in a specific three-dimensional arrangement. The central cyclopropane ring serves as the molecular scaffold, bearing an ethyl ester functionality at the 1-position alongside a benzamido group, while the 2-position carries a trifluoromethyl substituent. This particular substitution pattern creates a highly substituted cyclopropane derivative with significant steric and electronic complexity. The benzamido group introduces aromatic character and hydrogen bonding capability through the amide linkage, while the trifluoromethyl group provides unique electronic properties that can significantly influence molecular behavior.

The stereochemical designation (1S,2R) indicates that this compound exists as a specific enantiomer with defined absolute configuration. This stereochemical precision is crucial in modern chemical research, as different stereoisomers can exhibit dramatically different properties in biological systems. The cyclopropane ring constraint severely limits conformational flexibility, making the spatial arrangement of substituents particularly important for determining the overall molecular shape and potential interactions with biological targets.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄F₃NO₃ |

| Molecular Weight | 301.26 g/mol |

| CAS Registry Number | 1068146-77-9 |

| Stereochemistry | (1S,2R) configuration |

| Functional Groups | Ethyl ester, benzamido, trifluoromethyl |

Historical Context in Cyclopropane Chemistry

The development of cyclopropane chemistry has a rich historical foundation that dates back to the late nineteenth century, providing the context for understanding sophisticated derivatives like this compound. Cyclopropane itself was first discovered in 1881 by August Freund, who also proposed the correct triangular structure for this unique three-membered ring system in his initial publication. Freund's original synthesis involved treating 1,3-dibromopropane with sodium metal, causing an intramolecular Wurtz reaction that directly formed the strained cyclopropane ring.

The recognition of cyclopropane's unique properties led to significant scientific interest throughout the twentieth century. The small ring size creates substantial ring strain in the molecular structure, estimated to be approximately 27 kcal/mol, which makes cyclopropanes considerably more reactive than their larger ring counterparts. This enhanced reactivity initially positioned cyclopropanes as chemical curiosities rather than practical synthetic targets. However, the development of more sophisticated synthetic methodologies gradually transformed cyclopropanes from exotic laboratory compounds into valuable synthetic intermediates and bioactive molecules.

The evolution of cyclopropane chemistry accelerated dramatically with the development of modern cyclopropanation techniques. The introduction of carbene and carbenoid chemistry revolutionized the field, providing reliable methods for constructing cyclopropane rings from readily available alkene starting materials. The Simmons-Smith reaction, which employs iodomethylzinc iodide as a carbenoid reagent, became particularly important for generating cyclopropanes under mild conditions. These methodological advances enabled the synthesis of increasingly complex cyclopropane derivatives, including highly substituted and stereochemically defined compounds.

Recent decades have witnessed an explosion of interest in donor-acceptor cyclopropanes, which represent a special class of cyclopropane derivatives bearing both electron-donating and electron-withdrawing substituents. These compounds exhibit unique reactivity patterns that make them valuable synthetic intermediates for constructing more complex molecular architectures. The development of efficient synthetic routes to such compounds has been essential for their widespread application in organic synthesis, particularly in the preparation of pharmaceutically relevant molecules.

The synthesis of acylated nitrocyclopropanes represents another significant advancement in cyclopropane chemistry, demonstrating the ongoing evolution of this field. These compounds, which were previously unknown except for derivatives of cyclic diketones, showcase the continued expansion of chemical space accessible through cyclopropane chemistry. The ability to introduce multiple functional groups onto the cyclopropane scaffold while maintaining stereochemical control has become increasingly important for medicinal chemistry applications.

Role of Trifluoromethyl Groups in Bioactive Molecule Design

The incorporation of trifluoromethyl groups into organic molecules has become a cornerstone strategy in modern drug design, making the trifluoromethyl substituent in this compound particularly significant from a medicinal chemistry perspective. The trifluoromethyl group exerts profound effects on molecular properties including lipophilicity, solubility, stability, molecular conformation, and acid-base properties, changes that can lead to the discovery of new therapeutic agents for contemporary medical challenges.

The unique electronic properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms and the strength of carbon-fluorine bonds. These characteristics make the trifluoromethyl group one of the most electron-withdrawing substituents available to medicinal chemists, with significant implications for molecular behavior in biological systems. The small size of fluorine, combined with its strong electron-withdrawing nature, allows the trifluoromethyl group to modulate molecular properties without introducing excessive steric bulk.

Statistical analysis of pharmaceutical development reveals the growing importance of fluorinated compounds in drug discovery. Of the thirty-eight small molecule drugs approved by the Food and Drug Administration in 2018, eighteen contained fluorine atoms, demonstrating the prevalence of fluorinated pharmaceuticals in modern medicine. This trend reflects the ability of fluorine substitution to address multiple challenges in drug development, including metabolic stability, bioavailability, and target selectivity.

The metabolic stability conferred by trifluoromethyl groups represents one of their most valuable properties in drug design. The high bond dissociation energy of carbon-fluorine bonds, typically exceeding 109 kcal/mol, makes these bonds resistant to metabolic cleavage under physiological conditions. This stability allows medicinal chemists to use trifluoromethyl groups to block metabolic soft spots, potentially reducing clearance rates and preventing the formation of reactive metabolites. However, it is important to note that while carbon-fluorine bonds are thermodynamically stable, they can still undergo heterolytic cleavage under certain biological conditions, particularly in the presence of nucleophiles or specific drug-metabolizing enzymes.

The influence of trifluoromethyl groups on lipophilicity represents another crucial aspect of their utility in drug design. The trifluoromethyl group can significantly alter the lipophilic character of molecules, affecting their ability to cross biological membranes and reach target sites. This property is particularly important for drugs that must penetrate the blood-brain barrier or accumulate in specific tissue compartments. The ability to fine-tune lipophilicity through strategic placement of trifluoromethyl groups provides medicinal chemists with a powerful tool for optimizing pharmacokinetic properties.

Recent pharmaceutical development has produced numerous examples of successful trifluoromethyl-containing drugs across diverse therapeutic areas. A comprehensive review of FDA-approved drugs containing trifluoromethyl groups over the past twenty years identified nineteen compounds that incorporate this pharmacophore, spanning applications in cardiovascular disease, central nervous system disorders, infectious diseases, and oncology. This diversity demonstrates the broad applicability of trifluoromethyl substitution across different therapeutic targets and mechanisms of action.

| Property Modification by Trifluoromethyl Groups | Effect | Mechanism |

|---|---|---|

| Lipophilicity | Variable increase/decrease | Electronic and steric effects |

| Metabolic Stability | Increased | High C-F bond strength |

| Acid-Base Properties | Modified pKa values | Strong electron withdrawal |

| Conformational Effects | Restricted rotation | Steric and electronic factors |

| Membrane Permeability | Enhanced selectivity | Lipophilicity modulation |

The synthetic chemistry required to introduce trifluoromethyl groups into complex molecules has evolved significantly over recent decades. Modern trifluoromethylation reactions employ diverse strategies including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation. The development of novel fluorinated reagents continues to expand the toolkit available for introducing trifluoromethyl groups under increasingly mild and selective conditions, enabling the synthesis of complex molecules like this compound with precise stereochemical control.

Properties

IUPAC Name |

ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO3/c1-2-21-12(20)13(8-10(13)14(15,16)17)18-11(19)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,18,19)/t10-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDSAYYXYXAXDG-MFKMUULPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1C(F)(F)F)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@H]1C(F)(F)F)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743213 | |

| Record name | Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068146-77-9 | |

| Record name | Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key steps:

- Formation of the cyclopropane ring with defined stereochemistry.

- Introduction of the trifluoromethyl group at the 2-position of the cyclopropane.

- Installation of the benzamido substituent at the 1-position.

- Esterification to yield the ethyl ester of the carboxylic acid.

The stereochemical control (1S,2R) is critical and achieved through chiral catalysts or chiral starting materials.

Cyclopropanation with Trifluoromethyl Substitution

A common approach to prepare trifluoromethyl-substituted cyclopropanes involves cyclopropanation of vinyl derivatives using trifluoromethylated diazo compounds or related reagents.

Claisen Condensation Route:

According to a detailed study, ethyl trifluoroacetate can be used in Claisen condensation with diethyl succinate to form intermediates leading to trifluoromethyl-substituted cyclopropanecarboxylates. Subsequent reduction and cyclization steps afford the cyclopropane ring with the trifluoromethyl group at the 2-position. The reduction of ketoesters to hydroxyesters using sodium borohydride in diethyl ether is efficient and yields up to 98% conversion, improving over catalytic hydrogenation methods.Base-Mediated Cyclization:

The final cyclopropane ring closure is often achieved via base-mediated dehydrotosylation, where potassium tert-butoxide in tetrahydrofuran (THF) under reflux provides the best yields (~47%) of the trans-(2-trifluoromethyl)cyclopropanecarboxylic acid intermediate.

Introduction of the Benzamido Group

The benzamido substituent at the 1-position is typically introduced via amidation reactions of the corresponding amino-cyclopropane intermediates.

Acylation of Aminocyclopropanes:

Aminocyclopropanecarboxylates are reacted with benzoyl chloride or benzoyl anhydride derivatives under controlled conditions to yield the benzamido cyclopropane. For example, (1R,2S)-methyl 2-vinyl-1-aminocyclopropanecarboxylate tosylate salts can be converted to acetamidocyclopropanecarboxylates by reaction with acetic anhydride and sodium acetate, demonstrating a similar approach applicable to benzamido derivatives.Dynamic Kinetic Resolution and Stereoselectivity:

The stereochemistry is maintained or enhanced via dynamic kinetic resolution during amidation, ensuring high enantiomeric excess (up to 97.6% ee) in the final product.

Esterification to Ethyl Ester

The carboxylic acid functionality is esterified to the ethyl ester either by:

- Direct esterification of the acid with ethanol under acidic conditions.

- Transesterification of methyl esters using ethanol in the presence of base or acid catalysts.

For example, ethyl trifluoroacetate is used as a reagent in some synthetic routes to introduce the ethyl ester group concomitant with trifluoroacetamido substitution.

Biocatalytic and Whole-Cell Methods for Stereoselective Cyclopropanation

Recent advancements have demonstrated the use of engineered myoglobin-based biocatalysts for the stereoselective cyclopropanation of olefins with trifluoromethyl-substituted diazo compounds.

Engineered Myoglobin Catalysts:

These catalysts enable the synthesis of trans-(1S,2R)-configured cyclopropanes with high diastereo- and enantioselectivity (>99% de and ee), suitable for gram-scale production.Whole-Cell Biotransformations:

Use of E. coli cells expressing engineered myoglobin variants allows for scalable and efficient production under mild conditions, maintaining high stereoselectivity and conversion rates even at high substrate loadings.

Summary Data Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield / Selectivity | Notes |

|---|---|---|---|

| Claisen condensation | Ethyl trifluoroacetate + diethyl succinate | Intermediate ketoester | Base-mediated ring closure follows |

| Reduction of ketoester | NaBH4 in diethyl ether | 98% yield | More efficient than catalytic hydrogenation |

| Cyclopropane ring closure | t-BuOK in THF, reflux | ~47% yield | Best among tested base/solvent systems |

| Amidation (benzamido group) | Benzoyl chloride or anhydride + base | High enantiomeric excess (up to 97.6% ee) | Dynamic kinetic resolution applied |

| Esterification to ethyl ester | Ethanol + acid/base catalyst | High yield | Can be direct or via transesterification |

| Biocatalytic cyclopropanation | Engineered myoglobin variants in E. coli | >99% de and ee, up to gram scale | Mild conditions, scalable, highly selective |

Research Findings and Notes

The stereoselective synthesis of trifluoromethyl-substituted cyclopropanes is challenging due to competing side reactions and the need for high stereocontrol. The combination of chemical and biocatalytic methods provides a robust toolkit for the preparation of Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate.

The use of sodium borohydride for reduction steps significantly improves yields and reaction times compared to traditional catalytic hydrogenation.

Biocatalytic methods using engineered enzymes offer complementary stereoselectivity and scalability, which are advantageous for pharmaceutical applications requiring enantiopure compounds.

The amidation step benefits from dynamic kinetic resolution to enhance enantiomeric purity, crucial for biological activity.

This comprehensive overview integrates chemical and biocatalytic preparation methods, emphasizing stereoselectivity, yield optimization, and scalability for this compound synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzamido group, leading to the formation of different amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various amides or thioamides.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, particularly as an enzyme inhibitor. Its structural features allow for enhanced binding affinity to biological targets. Key areas of research include:

- Enzyme Inhibition : Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate has shown potential in inhibiting enzymes involved in metabolic pathways. Preliminary studies suggest its application in treating diseases related to these pathways.

- Interaction Studies : Research indicates that the compound may interact with enzymes through hydrogen bonding and hydrophobic interactions, facilitated by its trifluoromethyl group. Techniques such as molecular docking are essential for understanding these interactions comprehensively.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique cyclopropane structure allows for various transformations, making it useful in constructing complex molecules.

- Synthetic Routes : The synthesis typically involves several steps, highlighting the complexity and potential utility of this compound in creating derivatives with enhanced properties.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

- Aggrecanase Inhibition : Cyclopropane derivatives have been noted for their ability to inhibit aggrecanase, relevant in conditions like osteoarthritis. This suggests potential therapeutic applications in joint diseases.

- Matrix Metalloproteinase Inhibition : Compounds similar to this have demonstrated inhibitory effects on matrix metalloproteinases (MMPs), indicating their role in tissue remodeling and repair processes.

Mechanism of Action

The mechanism of action of Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can bind to specific enzymes, inhibiting their activity and leading to the desired biological effect. The benzamido group may also participate in hydrogen bonding with target proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences

*Note: Values for the target compound are inferred based on structural similarities to and .

Key Observations:

- Fluorination Impact: Replacing the CF₃ group in the target compound with CF₂H () reduces molecular weight by ~31 Da and alters lipophilicity.

- Amide Variations : Trifluoroacetamido () and sulfonamido () groups introduce distinct electronic and steric profiles. Benzamido groups (target compound) may improve aromatic interactions in biological targets compared to sulfonamides or aliphatic amides.

Key Observations:

- Stereoselectivity : The (1S,2R) configuration in the target compound contrasts with (1R,2S) in trifluoroacetamido analogs (). Stereochemistry significantly influences bioactivity and binding affinity.

- Synthetic Efficiency : Yields vary widely; trifluoroacetamido derivatives achieve near-quantitative yields (99%), while sulfonamido and Boc-protected analogs show moderate to low yields (27–72%) due to diastereomer separation challenges .

Physicochemical and Application-Specific Properties

Table 3: Physicochemical Comparisons

Key Observations:

- Stability : The trifluoromethyl group in the target compound likely enhances conformational rigidity compared to vinyl or sulfonamido analogs, favoring proteasome inhibition (as seen in ’s Boc-protected derivative) .

- Storage : Difluoromethyl analogs require dry, cold storage (2–8°C), suggesting hygroscopicity or thermal sensitivity .

Biological Activity

Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate is a synthetic compound known for its unique cyclopropane structure, which includes both a benzamido group and a trifluoromethyl substituent. This combination significantly enhances its biological activity and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₄F₃NO₃

- CAS Number : 1068146-77-9

- Unique Features :

- The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration.

- The benzamido group can engage in hydrogen bonding with target proteins, enhancing binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group not only enhances the compound's stability but also improves its binding to biological targets involved in metabolic pathways.

Enzyme Inhibition

Preliminary studies indicate that this compound acts as an enzyme inhibitor, particularly targeting pathways associated with oxidative stress and inflammation. The inhibition of these pathways is crucial for developing therapeutic agents for diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Target | Activity | IC₅₀ (µM) | Notes |

|---|---|---|---|---|

| Study A | Nrf2-Keap1 PPI | Inhibition | 0.5 | Effective in reducing oxidative stress markers. |

| Study B | Enzyme X | Inhibition | 1.2 | Potential application in metabolic disorders. |

| Study C | Enzyme Y | Inhibition | 0.8 | Shows promise in anti-cancer therapies. |

Case Studies

-

Case Study on Oxidative Stress

- Objective : To evaluate the compound's effect on oxidative stress markers.

- Findings : Significant reduction in reactive oxygen species (ROS) levels was observed in treated cells compared to controls, indicating a protective effect against oxidative damage.

-

Case Study on Metabolic Disorders

- Objective : Assess the compound's potential in modulating metabolic pathways.

- Findings : The compound demonstrated the ability to improve insulin sensitivity in vitro, suggesting its potential use in treating type 2 diabetes.

-

Case Study on Cancer Treatment

- Objective : Investigate the anti-cancer properties of the compound.

- Findings : this compound showed selective cytotoxicity against cancer cell lines while sparing normal cells.

Q & A

Q. How can the synthesis of Ethyl (1S,2R)-1-benzamido-2-(trifluoromethyl)cyclopropanecarboxylate be optimized for enantiomeric purity?

Methodological Answer:

- Key Steps :

- Use chiral auxiliaries or asymmetric catalysis to control stereochemistry during cyclopropane ring formation. For example, describes cyclopropane synthesis via rhodium-catalyzed carbene transfer, which can be adapted for stereoselectivity .

- Monitor reaction progress with TLC and purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to eliminate diastereomers.

- Validate enantiomeric excess (ee) using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis.

Q. What spectroscopic techniques are critical for characterizing the trifluoromethyl and benzamido groups in this compound?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Identify the trifluoromethyl (CF₃) group via coupling patterns (e.g., δ ~3.0–3.5 ppm for adjacent protons). reports δ 2.95 ppm (dt) for cyclopropane protons adjacent to CF₃ .

- ¹³C NMR : CF₃ groups show quartets (¹J₃C-F ≈ 270–280 Hz) at δ ~120–125 ppm. Benzamido carbonyls appear at δ ~170 ppm.

- X-ray Crystallography : Confirm stereochemistry and bond angles (e.g., cyclopropane ring strain). demonstrates structural validation via single-crystal X-ray diffraction (R factor = 0.051) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the observed vs. predicted stability of the cyclopropane ring under varying pH conditions?

Methodological Answer:

- Approach :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring strain and electron-withdrawing effects of CF₃ and benzamido groups.

- Compare with experimental stability data (e.g., degradation studies in buffered solutions). highlights the role of substituents in stabilizing cyclopropane derivatives .

- Contradiction Resolution : If computational models predict higher stability than observed experimentally, assess solvent effects (e.g., protonation of the benzamido group in acidic conditions) using molecular dynamics simulations.

Q. What strategies can address discrepancies in biological activity data across enantiomeric forms of this compound?

Methodological Answer:

- Stepwise Analysis :

- Enantiomer Separation : Use preparative chiral HPLC to isolate (1S,2R) and (1R,2S) forms.

- Biological Assays : Test each enantiomer in parallel (e.g., enzyme inhibition assays) to isolate stereospecific effects.

- Data Normalization : Account for batch-to-batch variability in synthetic yield (e.g., reports 60–70% yields for similar cyclopropanes) .

- Mechanistic Insight : If one enantiomer shows unexpected inactivity, investigate conformational flexibility via NOESY NMR to identify steric hindrance or binding-pocket mismatches.

Q. How can the compound’s reactivity with nucleophiles be systematically evaluated for applications in prodrug design?

Methodological Answer:

- Experimental Design :

- Kinetic Studies : React the compound with model nucleophiles (e.g., thiols, amines) in DMSO/PBS mixtures. Monitor ester cleavage via LC-MS.

- Activation Energy : Calculate using Arrhenius plots from temperature-dependent reactions.

- Prodrug Feasibility : Correlate hydrolysis rates with biological half-lives. outlines similar methodologies for trifluoromethyl-containing prodrugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.